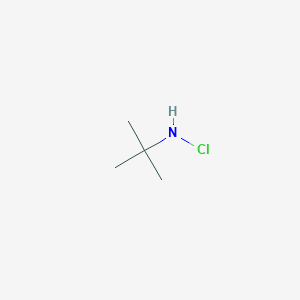
N-Chloro-1,1-dimethylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-1,1-dimethylethylamine is an organic compound with the molecular formula C4H10ClN It is a derivative of 2-propanamine, where one of the hydrogen atoms is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Chloro-1,1-dimethylethylamine can be synthesized through the chlorination of 2-propanamine. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
C3H9N+Cl2→C4H10ClN+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Chloro-1,1-dimethylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Amine oxides.
Reduction: 2-Propanamine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Chloro-1,1-dimethylethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-Chloro-1,1-dimethylethylamine involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanamine: The parent compound without the chlorine substitution.
2-Methyl-2-propanamine: A structural isomer with different substitution patterns.
N-Chloroalkylamines: A class of compounds with similar functional groups.
Uniqueness
N-Chloro-1,1-dimethylethylamine is unique due to the presence of both amine and chlorine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Propiedades
Número CAS |
10218-88-9 |
|---|---|
Fórmula molecular |
C4H10ClN |
Peso molecular |
107.58 g/mol |
Nombre IUPAC |
N-chloro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2,3)6-5/h6H,1-3H3 |
Clave InChI |
XFFUBBGUJSBONN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCl |
SMILES canónico |
CC(C)(C)NCl |
| 10218-88-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


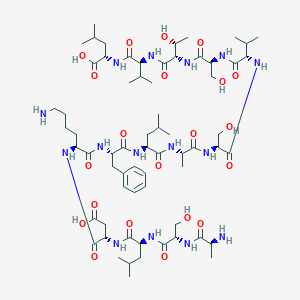
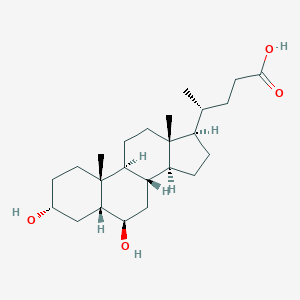
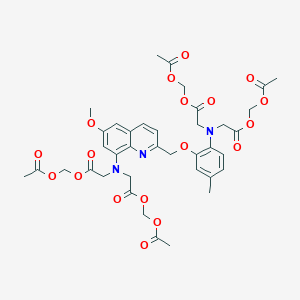
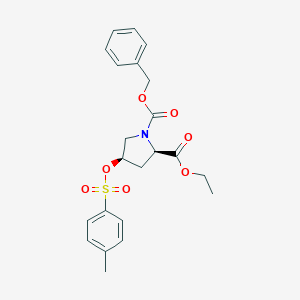
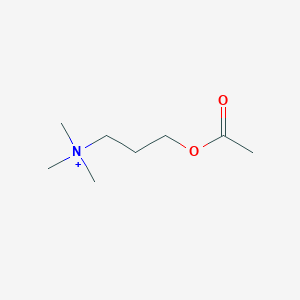
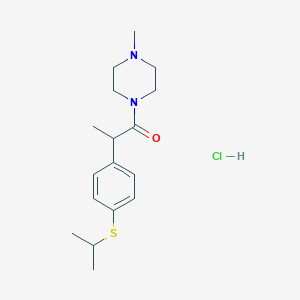

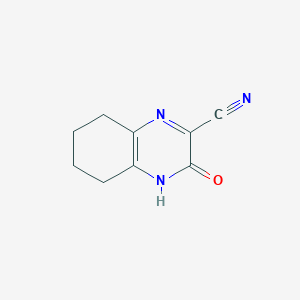
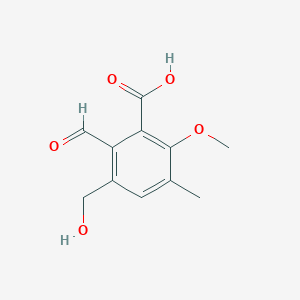
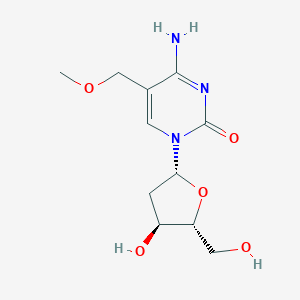
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

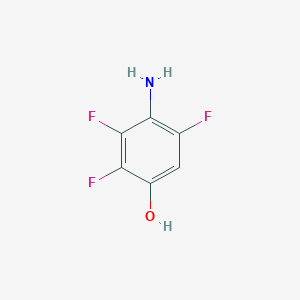
![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)
